BMS-962212 is a highly selective small molecule inhibitor of coagulation factor XIa, developed primarily as an anticoagulant agent. Its design aims to prevent pathological thrombus formation while maintaining normal hemostasis, making it a promising candidate for treating thromboembolic disorders. The compound's unique mechanism of action and pharmacological properties have garnered significant attention in both clinical and research settings.
BMS-962212, with the chemical identifier 1430114-34-3, falls under the category of direct inhibitors of coagulation factors, specifically targeting factor XIa. This classification is crucial as it differentiates BMS-962212 from other anticoagulants that may affect multiple pathways in the coagulation cascade. The compound has been developed by Bristol-Myers Squibb and has undergone various stages of clinical trials to assess its safety and efficacy in humans .
The synthesis of BMS-962212 involves several intricate steps:
The entire synthetic process requires careful control of reaction conditions, including temperature, pressure, and the use of specific organic solvents and catalysts to achieve optimal yield and purity .
BMS-962212 is characterized by a complex molecular structure that includes a tetrahydroisoquinoline core. This structure is pivotal for its interaction with factor XIa. The molecular formula and structural data are essential for understanding its reactivity and binding properties:
The three-dimensional conformation of BMS-962212 allows it to fit precisely into the active site of factor XIa, facilitating its inhibitory action .
BMS-962212 can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The outcomes depend heavily on the specific conditions applied during these reactions .
BMS-962212 functions by directly binding to the catalytic domain of factor XIa, inhibiting its enzymatic activity. This reversible interaction prevents the activation of downstream coagulation factors, thereby reducing thrombus formation without significantly impacting normal hemostatic processes. The specificity for factor XIa is particularly advantageous as it minimizes the risk of bleeding complications often associated with broader anticoagulant therapies .
BMS-962212 has several applications across various scientific fields:
The ongoing research into BMS-962212's pharmacological profile continues to highlight its potential utility in developing new anticoagulant therapies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3